N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide
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Description
N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is the enzyme cytochrome P450 monooxygenase 11A1 (CYP11A1) . This enzyme plays a crucial role in the biosynthesis of steroid hormones .
Mode of Action
This compound acts as an inhibitor of CYP11A1 . By binding to this enzyme, the compound prevents the conversion of cholesterol to pregnenolone, the first step in the production of steroid hormones .
Biochemical Pathways
The inhibition of CYP11A1 by this compound affects the steroidogenesis pathway . This results in a decrease in the production of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids .
Result of Action
The inhibition of steroid hormone production by this compound can have significant effects at the molecular and cellular levels . For example, it can lead to decreased cell proliferation and increased cell death in hormone-dependent tissues .
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-23(2)29(26,27)16-5-3-14(4-6-16)19(25)24-11-15(12-24)18-21-17(22-28-18)13-7-9-20-10-8-13/h3-10,15H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPWVYCPDZZDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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